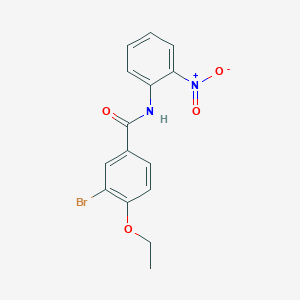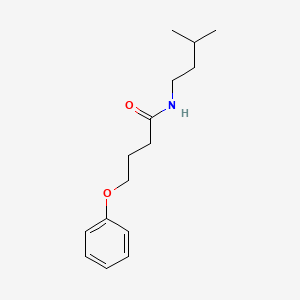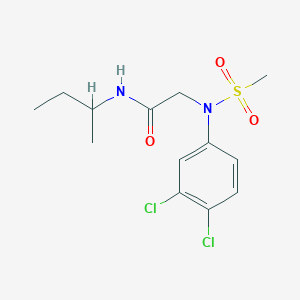
4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone
Vue d'ensemble
Description
4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone, also known as WIN 35,428, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of WIN 35,428 are discussed in
Mécanisme D'action
4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428 acts as a potent and selective dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine neurotransmission and produces its pharmacological effects.
Biochemical and Physiological Effects:
This compound 35,428 has been shown to produce a wide range of biochemical and physiological effects in preclinical studies. These include increased locomotor activity, enhanced cognitive function, and decreased drug-seeking behavior in animal models of addiction. It has also been shown to increase dopamine release in the brain and to enhance the activity of dopamine neurons in the ventral tegmental area and substantia nigra.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428 in lab experiments include its high potency and selectivity as a dopamine reuptake inhibitor, its well-established mechanism of action, and its potential therapeutic applications in various neurological and psychiatric disorders. The limitations of using this compound 35,428 in lab experiments include its potential toxicity and side effects, as well as the need for further research to fully understand its pharmacological effects.
Orientations Futures
There are several potential future directions for research on 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428. These include further studies on its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, ADHD, and substance abuse disorders. Additionally, further research is needed to fully understand its pharmacological effects, including its potential toxicity and side effects. Finally, there is a need for the development of more selective and potent dopamine reuptake inhibitors that can be used as research tools in neuroscience and pharmacology.
Applications De Recherche Scientifique
4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has also been studied for its potential use as a research tool in neuroscience and pharmacology.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2/c1-2-22-12-4-5-14-13(6-8-18(21)15(14)10-12)11-3-7-16(19)17(20)9-11/h3-5,7,9-10,13H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEAGHXEYGPJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(CCC2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3974911.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methoxybenzoate](/img/structure/B3974926.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3974955.png)

![ethyl 4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3974962.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]propanamide](/img/structure/B3974965.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3974978.png)
![3-hydroxy-5-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3974992.png)


![N-1-adamantyl-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B3975015.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975026.png)